molecular formula C14H14N2 B13881287 2-Phenyl-1,2,3,4-tetrahydroquinazoline

2-Phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13881287
M. Wt: 210.27 g/mol
InChI Key: ZPOOXQHMBHARAH-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Phenyl-1,2,3,4-tetrahydroquinoxaline
  • 1,2,3,4-Tetrahydroisoquinoline
  • Quinazolinone derivatives

Comparison: 2-Phenyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific structure and the presence of a phenyl group at the 2-position. This structural feature can influence its biological activity and chemical reactivity, distinguishing it from similar compounds like 2-Phenyl-1,2,3,4-tetrahydroquinoxaline and 1,2,3,4-Tetrahydroisoquinoline . Quinazolinone derivatives, on the other hand, have a different core structure, leading to distinct properties and applications .

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2

InChI Key

ZPOOXQHMBHARAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(N1)C3=CC=CC=C3

Origin of Product

United States

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